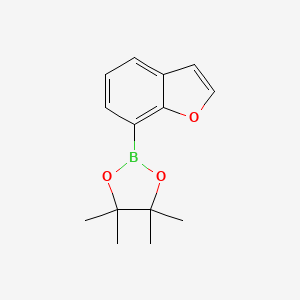![molecular formula C8H13N B1521885 (2R)-bicyclo[2.2.1]hept-5-en-2-ilmetanamina CAS No. 1212471-17-4](/img/structure/B1521885.png)
(2R)-bicyclo[2.2.1]hept-5-en-2-ilmetanamina
Descripción general
Descripción
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: is a bicyclic organic compound featuring a bicyclo[221]heptane ring system with an amine group attached to the second carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine typically begins with bicyclo[2.2.1]hept-5-en-2-one as the starting material.
Reduction Process: The ketone group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques or chiral catalysts may be employed.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Aplicaciones Científicas De Investigación
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: has diverse applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate in the construction of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in drug discovery and development.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Análisis De Reacciones Químicas
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form bicyclo[2.2.1]hept-5-en-2-one using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) .
Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane derivatives using LiAlH4 or NaBH4 .
Substitution Reactions: The amine group can undergo substitution reactions with alkyl halides to form alkylated derivatives .
Common Reagents and Conditions:
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, ether solvent, 0°C to room temperature.
Substitution: Alkyl halides, polar aprotic solvents, room temperature.
Major Products Formed:
Oxidation: Bicyclo[2.2.1]hept-5-en-2-one.
Reduction: Bicyclo[2.2.1]heptane derivatives.
Substitution: Alkylated derivatives.
Mecanismo De Acción
The mechanism by which (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as a ligand for receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: is compared with similar compounds to highlight its uniqueness:
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine: Similar structure but with an additional ethyl group.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a ketone group instead of an amine group.
(1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives: Contains a cyano group and an acetate moiety.
These compounds differ in their functional groups and potential applications, making (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine unique in its properties and uses.
Propiedades
IUPAC Name |
[(2R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6?,7?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-RRQHEKLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2CC1C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

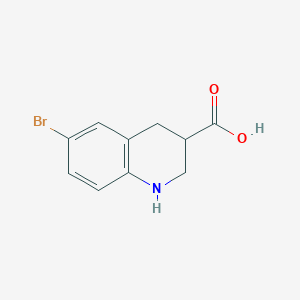
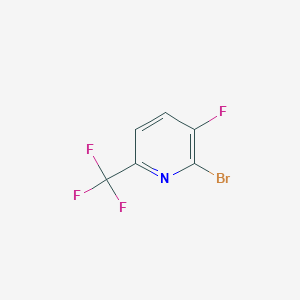

![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)
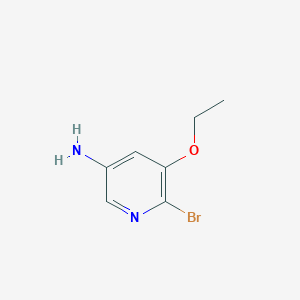
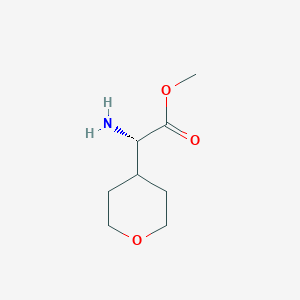
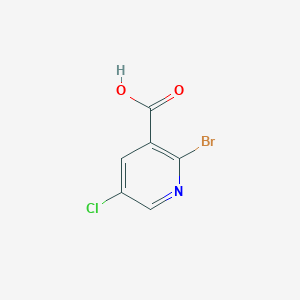
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
